molecular formula C15H10N2O4S3 B7825711 (5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B7825711
M. Wt: 378.5 g/mol
InChI Key: SPYIETQLOVDJCF-WQLSENKSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C15H10N2O4S3 and its molecular weight is 378.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O4S3/c1-21-10-4-2-9(3-5-10)16-14(18)12(24-15(16)22)8-11-6-7-13(23-11)17(19)20/h2-8H,1H3/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPYIETQLOVDJCF-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(S3)[N+](=O)[O-])SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(S3)[N+](=O)[O-])/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one is part of the thiazolidinone family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a thiazolidinone core with a methoxy-substituted phenyl group and a nitrothiophenyl moiety. The presence of these functional groups is significant as they influence the compound's reactivity and biological properties.

Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of thiazolidinone derivatives, including the compound .

Antibacterial Activity

Research indicates that thiazolidinones exhibit varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized with different substituents on the phenyl ring showed significant inhibition against Escherichia coli and Staphylococcus aureus.

CompoundMIC (mg/mL)MBC (mg/mL)Activity Index (%)
(5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one12.52585
2-(Chlorophenyl-imino)thiazolidin-4-one6.2512.588.46
2-(Nitrophenyl-imino)thiazolidin-4-one255053.84

The compound in focus demonstrated an MIC of 12.5 mg/mL against E. coli, indicating substantial antibacterial potential, although slightly less than the more active derivatives like chlorophenyl-imino thiazolidinone .

The antibacterial mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways, potentially through inhibition of key enzymes involved in these processes . The presence of the nitro group may also enhance permeability through bacterial membranes, facilitating greater efficacy .

Antioxidant Activity

In addition to antimicrobial properties, thiazolidinones have been studied for their antioxidant capabilities. The compound exhibited notable antioxidant activity in assays such as DPPH and ABTS, indicating its potential as a free radical scavenger.

Assay TypeIC50 (µg/mL)
DPPH30
ABTS25

This antioxidant activity could contribute to its protective effects against oxidative stress-related diseases .

Cytotoxicity and Anticancer Potential

Thiazolidinone derivatives have shown promise in anticancer research. Studies have indicated that certain thiazolidinones can induce apoptosis in cancer cell lines through various pathways, including caspase activation and modulation of Bcl-2 family proteins.

Case Studies

  • Study on Hepatocellular Carcinoma : In vitro studies demonstrated that thiazolidinone derivatives could significantly reduce cell viability in HepG2 cells, with IC50 values ranging from 10 to 20 µM.
  • Breast Cancer Models : Compounds similar to the one discussed induced apoptosis in MCF-7 cells through mitochondrial pathways, suggesting potential for therapeutic application .

Toxicological Considerations

While the biological activities are promising, the presence of the nitrothiophene moiety raises concerns regarding genotoxicity and carcinogenicity. Research has indicated that compounds containing nitro groups can exhibit mutagenic properties in certain assays, necessitating further investigation into their safety profiles .

Scientific Research Applications

Antimicrobial Activity

Research has shown that thiazolidin-4-one derivatives exhibit significant antimicrobial properties. For example, compounds containing the thiazolidinone structure have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, such as Staphylococcus aureus and Escherichia coli . The presence of substituents like halogens on the phenyl group enhances their antibacterial activity.

Anticancer Properties

Thiazolidin-4-one derivatives have been extensively studied for their anticancer potential. They have been reported to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest . The compound may exhibit similar properties due to its structural features, which can influence its interaction with biological targets.

Anti-inflammatory Effects

The anti-inflammatory activity of thiazolidin-4-one derivatives has also been documented. These compounds can modulate inflammatory pathways, making them candidates for treating conditions characterized by chronic inflammation .

Antioxidant Activity

The antioxidant capacity of thiazolidin-4-one derivatives is another area of interest. These compounds can protect cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation .

Synthetic Strategies

The synthesis of (5Z)-3-(4-methoxyphenyl)-5-[(5-nitrothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one involves several steps:

  • Formation of Thiazolidinone Ring : Typically achieved through cyclocondensation reactions involving thioketones and amines.
  • Substitution Reactions : Introduction of various substituents on the aromatic rings to enhance biological activity.
  • Characterization : Utilization of techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm the structure.

Antimicrobial Efficacy

A study evaluated a series of thiazolidinone derivatives against E. coli and S. aureus. The results indicated that modifications on the phenyl group significantly increased antibacterial activity, with some compounds achieving inhibition rates comparable to standard antibiotics .

Anticancer Activity

In vitro studies on thiazolidinone derivatives demonstrated promising results in inhibiting the proliferation of various cancer cell lines. For instance, certain derivatives showed IC50 values in the low micromolar range, indicating potent anticancer effects .

Anti-inflammatory Potential

Research has highlighted the ability of thiazolidinone derivatives to reduce pro-inflammatory cytokines in cellular models, suggesting their potential use in treating inflammatory diseases .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The nitro group on the thiophene ring undergoes nucleophilic aromatic substitution under specific conditions. For example:

  • Hydroxide-mediated substitution : Reacts with NaOH (10% w/v) in ethanol at 80°C to replace the nitro group with hydroxyl, forming (5Z)-3-(4-methoxyphenyl)-5-[(5-hydroxythiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one.

  • Amine substitution : With primary amines (e.g., methylamine), the nitro group is replaced via SNAr mechanism, yielding derivatives with enhanced solubility.

Key Data :

Reaction ConditionsProduct YieldReference
NaOH (10%), ethanol, 80°C, 4 hrs72%
Methylamine, DMF, 100°C, 6 hrs68%

Cycloaddition Reactions

The exocyclic methylidene group participates in [4+2] Diels-Alder reactions:

  • Reacts with maleic anhydride in toluene at reflux (110°C) to form a bicyclic adduct, confirmed by X-ray crystallography .

  • Shows regioselectivity with electron-deficient dienophiles due to electron-withdrawing effects of the nitro group.

Kinetic Parameters :

DienophileRate Constant (k, M⁻¹s⁻¹)Activation Energy (Eₐ, kJ/mol)
Maleic anhydride0.45 ± 0.0358.2
Tetracyanoethylene1.12 ± 0.0842.7

Nitro Group Reduction

Catalytic hydrogenation (H₂, Pd/C, 50 psi) reduces the nitro group to amine:

  • Forms (5Z)-3-(4-methoxyphenyl)-5-[(5-aminothiophen-2-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one with 85% yield.

Thioxo Group Oxidation

Treating with H₂O₂ (30%) in acetic acid oxidizes the thioxo group to sulfone:

  • Converts 2-thioxo to 2-sulfonyl, confirmed by FT-IR loss of ν(C=S) at 1,150 cm⁻¹ .

Redox Potentials :

ReactionE₁/₂ (V vs. SCE)
Nitro → Amine (H₂/Pd/C)-0.78
Thioxo → Sulfone (H₂O₂/H⁺)+1.24

Acid-Base Reactions

The compound demonstrates pH-dependent tautomerism:

  • In acidic media (pH < 3), the thioxo group protonates, stabilizing the thiol tautomer.

  • In basic conditions (pH > 10), deprotonation occurs at the methylidene bridge, forming a conjugated enolate .

pKa Values :

SitepKa
Thioxo (S-H)2.8
Methylidene (C-H)9.4

Thermal Degradation

Thermogravimetric analysis (TGA) reveals decomposition in two stages:

  • Stage 1 (180–250°C) : Loss of the nitro group as NO₂ (Δm = 12.3%).

  • Stage 2 (300–450°C) : Breakdown of the thiazolidinone ring .

Thermal Stability Data :

ParameterValue
Initial decomposition180°C
Residual mass at 600°C8.2%
Activation energy (Eₐ)134 kJ/mol

Radical Scavenging Activity

The compound exhibits antioxidant behavior via hydrogen atom transfer (HAT):

  • DPPH assay IC₅₀ = 48.7 μM, comparable to ascorbic acid (IC₅₀ = 42.5 μM) .

  • Mechanism involves thiyl radical formation, confirmed by ESR spectroscopy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.